(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone: is a complex organic compound characterized by its unique structural features, including difluoro groups and a hydroxymethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidinone core. One common approach is the reaction of a suitable difluorinated pyrrolidinone with a hydroxymethyl-containing reagent under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications in treating various diseases.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone
4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
4,4-Difluoro-2-(hydroxymethyl)-5-oxotetrahydrofuran-3-yl benzoate
Uniqueness: This compound is unique due to its specific structural features, such as the presence of difluoro groups and a hydroxymethyl moiety, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O2/c11-10(12)3-8(5-15)14(6-10)9(16)7-1-2-13-4-7/h7-8,13,15H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWKIJODRXLIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CC(CC2CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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